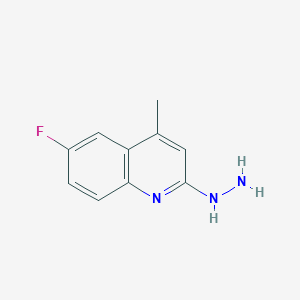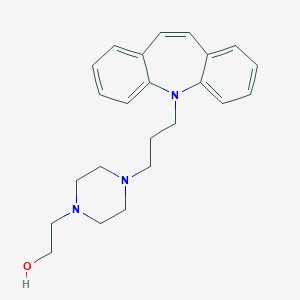
奥哌拉莫
描述
奥匹拉莫是一种三环类抗抑郁药和抗焦虑化合物,主要在欧洲使用。它在化学上被归类为二苯并氮杂卓衍生物,以其独特的药理作用机制而闻名,这区别于其他三环类抗抑郁药。奥匹拉莫主要用于治疗广泛性焦虑症和躯体形式障碍 .
科学研究应用
奥匹拉莫具有广泛的科学研究应用:
化学: 对其独特的化学性质和反应进行研究,有助于了解三环类抗抑郁药。
生物学: 关于奥匹拉莫的研究包括其对细胞过程和受体相互作用的影响。
作用机制
奥匹拉莫主要通过作为西格玛受体(特别是西格玛-1受体)的激动剂发挥作用 。这种作用不同于其他三环类抗抑郁药,后者通常抑制单胺再摄取。 此外,奥匹拉莫对多巴胺、血清素、组胺和毒蕈碱乙酰胆碱受体具有中等亲和力,这有助于其抗焦虑和抗抑郁作用 .
生化分析
Biochemical Properties
Opipramol interacts with several enzymes and proteins. It is metabolized through the CYP2D6 isoenzyme . The metabolism of Opipramol can be increased when combined with Phenobarbital . It has been reported to exert antilipolytic effect in human adipocytes , suggesting that alongside its neuropharmacological properties, this agent might modulate lipid utilization by peripheral tissues .
Cellular Effects
Opipramol has significant effects on various types of cells and cellular processes. It has been reported to inhibit insulin-induced lipogenesis in fat cells and insulin secretion in pancreatic islets . Opipramol can compete with other TCAs, beta blockers, antiarrhythmics for microsomal enzymes, which can lead to slower metabolism and higher plasma concentrations of these drugs .
Molecular Mechanism
Opipramol’s mechanism of action is unique among antidepressants. It acts primarily as a SIGMAR1 agonist . Metabolism occurs through the CYP2D6 isoenzyme . Its terminal half-life in plasma is 6–11 hours .
Temporal Effects in Laboratory Settings
The well-tolerated anxiolytic opipramol is the first psychotropic drug with proven efficacy in somatoform disorders with effects on symptoms of somatization, anxiety, and depression . The compound is also effective and safe in GAD .
Dosage Effects in Animal Models
In animal models, a dose of 150 mg/kg opipramol, and 90 mg/kg baclofen a day, may help inhibit cocaine cravings . Rats treated with Opipramol showed significant attenuation in craving behavior and in relapse rate during withdrawal from cocaine .
Metabolic Pathways
Opipramol is partially metabolized in the liver to deshydroxyethylopipramol . Metabolism occurs through the CYP2D6 isoenzyme . The metabolism of Opipramol can be increased when combined with Phenobarbital .
Transport and Distribution
Opipramol has a bioavailability of 94% . The plasma protein binding amounts to approximately 91% and the volume of distribution is approximately 10 L/kg . Opipramol is partially metabolized in the liver to deshydroxyethylopipramol .
Subcellular Localization
Given its primary role as a SIGMAR1 agonist , it is likely that it localizes to areas of the cell where this receptor is present
准备方法
合成路线和反应条件
奥匹拉莫是通过使亚胺芪与1-溴-3-氯丙烷在弱碱(如磷酸氢盐)存在下反应而合成的 。该反应通常在受控温度和压力条件下进行,以确保获得所需产物的高纯度。
工业生产方法
在工业环境中,奥匹拉莫的生产涉及使用与实验室环境中类似的反应条件进行大规模合成。 该工艺经过优化,以提高效率和产率,确保最终产品满足纯度和效力方面的药物标准 .
化学反应分析
反应类型
奥匹拉莫经历各种化学反应,包括氧化、还原和取代反应。这些反应对于理解该化合物的稳定性和与其他物质的潜在相互作用至关重要。
常见试剂和条件
还原: 还原反应通常涉及使用还原剂,例如硼氢化钠。
取代: 取代反应可能涉及卤化或烷基化过程。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,奥匹拉莫的氧化会导致形成中间体自由基和二聚体产物 .
相似化合物的比较
类似化合物
丙咪嗪: 另一种三环类抗抑郁药,但它主要作为单胺再摄取抑制剂。
奋乃静: 具有类似的哌嗪侧链,但用作抗精神病药。
阿米替林: 一种三环类抗抑郁药,其作用机制不同,侧重于血清素和去甲肾上腺素再摄取抑制。
奥匹拉莫的独特性
奥匹拉莫的独特性在于其西格玛受体激动作用,这使其有别于其他三环类抗抑郁药。 这种独特的机制有助于其有效治疗焦虑和躯体形式障碍,而不会出现与单胺再摄取抑制相关的典型副作用 .
属性
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFUWZUGRBMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
909-39-7 (hydrochloride) | |
| Record name | Opipramol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023394 | |
| Record name | Opipramol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315-72-0 | |
| Record name | Opipramol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Opipramol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opipramol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12930 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Opipramol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Opipramol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Opipramol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OPIPRAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23ZXO613C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does opipramol exert its anxiolytic and antidepressant effects?
A1: Unlike typical tricyclic antidepressants, opipramol's primary mechanism of action is not through the inhibition of norepinephrine or serotonin reuptake. [, ] Instead, research suggests that opipramol primarily acts as a sigma receptor agonist, with a modest selectivity for sigma-1 receptors. [, , ] It also exhibits antagonist activity at dopamine-2 (D2), serotonin-2 (5-HT2), histamine 1 (H1), histamine 2 (H2), and muscarinic acetylcholine receptors. [, , ] The contribution of these different receptor interactions to opipramol's overall therapeutic profile is still under investigation.
Q2: What is the role of sigma receptors in opipramol's therapeutic effects?
A2: While the precise role of sigma receptors in the central nervous system remains elusive, research suggests their involvement in modulating various neurotransmitter systems, including dopamine, serotonin, and glutamate. [] Opipramol's agonism at sigma receptors, particularly sigma-1, is believed to contribute significantly to its anxiolytic and antidepressant effects. [, ] Studies have shown that selective sigma-1 receptor agonists demonstrate anxiolytic properties in animal models. []
Q3: How does opipramol's pharmacological profile differ from typical tricyclic antidepressants?
A3: Opipramol distinguishes itself from typical tricyclic antidepressants (TCAs) in several key aspects. Unlike TCAs, opipramol exhibits negligible inhibition of norepinephrine and serotonin reuptake at therapeutic concentrations. [, ] This difference in pharmacological action likely contributes to opipramol's favorable side effect profile, with a lower incidence of anticholinergic effects and cardiotoxicity compared to TCAs. [, ]
Q4: What are the potential advantages of opipramol's multi-target profile?
A4: Opipramol's ability to interact with multiple receptor systems may contribute to its broader spectrum of therapeutic benefits. In addition to its anxiolytic and antidepressant effects, opipramol has shown potential in pre-clinical and clinical studies for managing conditions such as somatoform disorders, generalized anxiety disorder, and sleep bruxism. [, , , , ] Its unique pharmacological profile makes it a promising candidate for further investigation in addressing complex psychiatric and neurological conditions.
Q5: What is known about the pharmacokinetics of opipramol?
A5: Opipramol is well-absorbed after oral administration, reaching peak plasma concentrations within approximately 3 hours. [] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6. [, ] Opipramol is metabolized into several metabolites, including opipramol N-oxide, deshydroxyethyl opipramol, and a metabolite with an acetic acid group at the piperazine side chain. [, ] It has a relatively long elimination half-life of around 11 hours, allowing for once-daily dosing. []
Q6: What analytical methods are employed for the detection and quantification of opipramol and its metabolites?
A6: Several analytical techniques have been developed and validated for the determination of opipramol in various matrices, including plasma, urine, and pharmaceutical formulations. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is commonly used for sensitive and specific quantification of opipramol and its metabolites. [, , , , , ] Other methods include high-performance thin-layer chromatography (HPTLC) and electrochemical methods. [, , , ] These methods play a crucial role in pharmacokinetic studies, therapeutic drug monitoring, and quality control of opipramol-containing formulations.
Q7: What are the approved clinical indications for opipramol?
A7: Opipramol is approved in several countries, including Germany, for the treatment of generalized anxiety disorder and somatoform disorders. [, , ] These conditions are characterized by excessive worry, somatic symptoms, and functional impairment.
Q8: What is the evidence supporting opipramol's efficacy in these clinical indications?
A8: Several double-blind, placebo-controlled clinical trials have demonstrated the efficacy of opipramol in treating generalized anxiety disorder and somatoform disorders. [, , , , ] These studies have shown significant reductions in anxiety symptoms, somatic complaints, and improvements in overall well-being compared to placebo.
Q9: Are there any ongoing research efforts exploring opipramol's potential in other clinical conditions?
A9: Beyond its approved indications, research is ongoing to investigate opipramol's therapeutic potential in conditions such as sleep bruxism, migraine, and substance use disorder. [, , , , , ] Preliminary findings suggest that opipramol's unique pharmacological profile may offer benefits in these areas, but further research is warranted.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


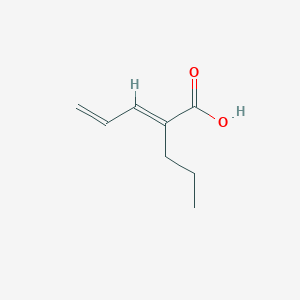
![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
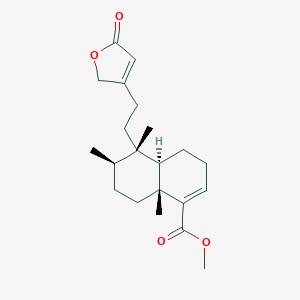

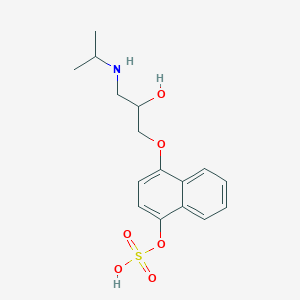
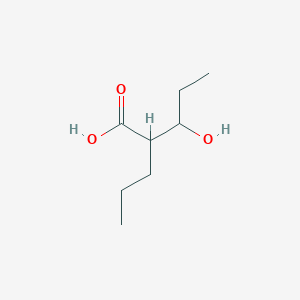
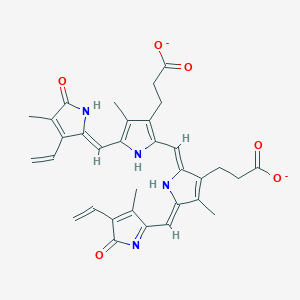
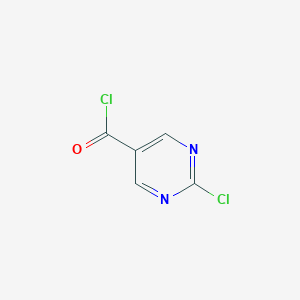
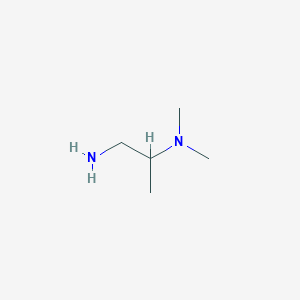
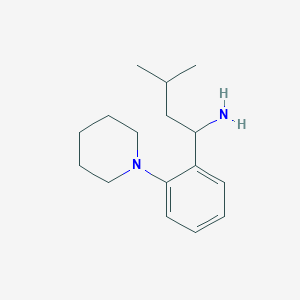
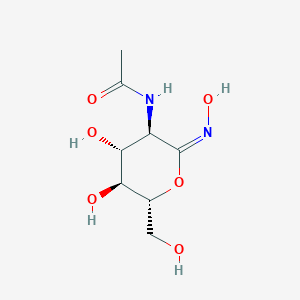
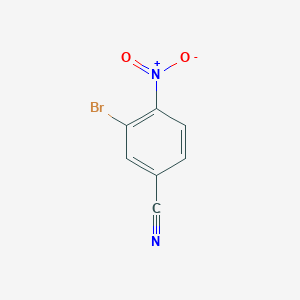
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
